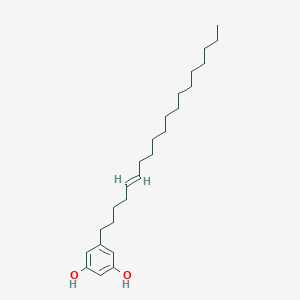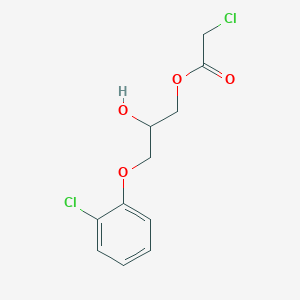
Ethyl 3-ethoxypenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxypenta-2,4-dienoate is an organic compound with the molecular formula C9H14O3 It is a conjugated diene ester, characterized by the presence of two double bonds conjugated with an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxypenta-2,4-dienoate can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired conjugated diene ester. Another method is the Horner-Wadsworth-Emmons reaction, which uses phosphonate esters to achieve similar results. These reactions typically require mild conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Catalysts such as palladium or iron salts may be used to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethoxypenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino or thio-substituted esters.
Applications De Recherche Scientifique
Ethyl 3-ethoxypenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of epoxides or diols. In reduction reactions, the double bonds are hydrogenated, resulting in the formation of saturated esters. Substitution reactions involve nucleophilic attack on the ethoxy group, leading to the formation of substituted esters.
Comparaison Avec Des Composés Similaires
Ethyl 3-ethoxypenta-2,4-dienoate can be compared with other conjugated diene esters, such as ethyl 2,4-hexadienoate and ethyl 2,4-decadienoate. These compounds share similar chemical properties but differ in their chain length and substitution patterns. This compound is unique due to its specific ethoxy substitution, which imparts distinct reactivity and applications.
List of Similar Compounds
- Ethyl 2,4-hexadienoate
- Ethyl 2,4-decadienoate
- Ethyl 2,4-pentadienoate
Propriétés
| 96222-66-1 | |
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
ethyl 3-ethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C9H14O3/c1-4-8(11-5-2)7-9(10)12-6-3/h4,7H,1,5-6H2,2-3H3 |
Clé InChI |
IIFZMQMVKVOJPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC(=O)OCC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)


